![molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2](/img/structure/B152538.png)
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole
Overview
Description
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of the trifluoromethyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have potential inhibitory effects on certain enzymes . The nature of these interactions is likely due to the unique structure and properties of the compound .
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with different cellular components and pathways . For example, it has been found to affect photosynthetic electron transport in spinach chloroplasts and chlorophyll content in the antialgal suspensions of Chlorella vulgaris .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the compound may undergo a free radical reaction involving the loss of a hydrogen atom, leading to the formation of a new compound .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings may change. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, certain doses of the compound have been found to have potent analgesic efficacy in mice . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its chemical properties . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole typically involves the reaction of 3-(trifluoromethyl)aniline with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in developing new materials with unique properties due to the trifluoromethyl group's electron-withdrawing nature, which enhances reactivity.
Biology
Research indicates that 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole exhibits notable antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms:
Microorganism | Activity (MIC μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
This antimicrobial potential positions the compound as a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Medicine
The compound has been explored for its potential use in drug development. Its ability to interact with specific biological targets makes it particularly interesting for therapeutic applications. Notably, it has been investigated for:
- Anticancer Properties : Studies have demonstrated that it can inhibit cancer cell proliferation in various cell lines, including pancreatic cancer models.
- Inhibition of Enzymes : It has been reported to inhibit certain kinases involved in critical biological processes, suggesting potential applications in cancer therapy.
Industry
In industrial applications, this compound is utilized in producing agrochemicals and as an intermediate in various chemical processes. Its unique properties allow it to function effectively in diverse industrial contexts.
Case Studies and Research Findings
Numerous studies highlight the versatility of this compound:
- Anticancer Activity : A study evaluated its effects on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3), revealing significant antiproliferative effects compared to standard treatments .
- Trypanocidal Activity : Research demonstrated that benzothiazole derivatives, including this compound, showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Comparison with Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]-1,3-benzoxazole
- 2-[3-(Trifluoromethyl)phenyl]-1,3-benzimidazole
- 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole
Comparison: Compared to these similar compounds, 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is unique due to its specific combination of the trifluoromethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug development and materials science .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The presence of a trifluoromethyl group enhances its chemical reactivity, making it a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and potential clinical applications.
The molecular formula of this compound is C11H7F3N2S. The trifluoromethyl group at the meta position relative to the benzothiazole core significantly influences its reactivity and biological activity. The compound is synthesized through methods such as the reaction of 2-aminothiophenol with 3-(trifluoromethyl)benzoyl chloride or cyclization of N-(2-aminophenyl)-2-(trifluoromethyl)benzenethiosulfinamide .
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities against various strains. It has been shown to inhibit the growth of pathogenic bacteria and fungi, suggesting its potential as a new class of antimicrobial agents .
Microorganism | Activity (MIC μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . A study demonstrated that it possesses antiproliferative effects against several cancer cell lines, including pancreatic cancer and paraganglioma cells. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell survival .
- Cell Lines Tested :
- AsPC-1 (pancreatic cancer)
- Capan-2 (pancreatic cancer)
- PTJ64i (paraganglioma)
Results indicated that at concentrations as low as 0.5 µM, the compound significantly reduced cell viability in these lines compared to control treatments .
Enzyme Inhibition
The compound has been reported to inhibit various enzymes, particularly kinases involved in signaling pathways crucial for cell proliferation and survival. This inhibition can lead to altered cellular functions and may contribute to its anticancer effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound binds to active sites on target enzymes, leading to inhibition or modulation of their activity.
- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Anticancer Efficacy in Combination Therapy : In a study involving pancreatic cancer cells, combinations of this compound with gemcitabine showed enhanced cytotoxic effects compared to either agent alone. This suggests potential for use in combination therapies .
- Antimicrobial Activity Assessment : A series of derivatives were synthesized based on the benzothiazole scaffold and tested for antimicrobial efficacy. The results indicated that modifications in substituents could significantly enhance or reduce activity against specific pathogens .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFPJZNMVMPDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396375 | |
Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133389-19-2 | |
Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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